4-Chloro-2-methylpyrimidin-5-amine
Description
Historical Context and Foundational Research in Pyrimidine (B1678525) Derivatives
The journey into pyrimidine chemistry began in the 19th century with the isolation and study of naturally occurring pyrimidine derivatives like alloxan. wikipedia.org A significant milestone was achieved in 1879 when Grimaux reported the first laboratory synthesis of a pyrimidine, specifically barbituric acid. wikipedia.org This was followed by the systematic study of pyrimidines initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines and proposed the name "pyrimidin" in 1885. wikipedia.org The parent pyrimidine compound itself was first prepared in 1900 by Gabriel and Colman. wikipedia.org
The discovery that the nucleobases cytosine, thymine, and uracil—fundamental components of nucleic acids (DNA and RNA)—are pyrimidine derivatives solidified the immense biological importance of this heterocyclic system. wikipedia.orgbritannica.com This foundational understanding spurred extensive research into the synthesis and properties of a vast array of pyrimidine derivatives, revealing their potential as therapeutic agents. wikipedia.orgresearchgate.net
Strategic Importance of Pyrimidine Scaffolds in Modern Chemical and Biological Sciences
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. nih.govnih.govwjarr.com Its structural similarity to endogenous molecules allows pyrimidine-based compounds to interact with various biological targets, including enzymes and receptors. nih.govresearchtrend.net This has led to the development of pyrimidine derivatives with applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents. nih.govorientjchem.orgnih.gov
The versatility of the pyrimidine ring allows for the introduction of various functional groups at different positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This adaptability is crucial for overcoming challenges such as drug resistance and for designing new therapeutic agents with improved efficacy and selectivity. nih.govresearchgate.net The ongoing exploration of pyrimidine scaffolds continues to yield novel compounds with promising therapeutic potential across a multitude of disease areas. nih.govtandfonline.com
Positioning of 4-Chloro-2-methylpyrimidin-5-amine within Contemporary Pyrimidine Research
Within the vast landscape of pyrimidine chemistry, this compound emerges as a key building block for the synthesis of more complex and highly functionalized pyrimidine derivatives. Its structure, featuring a reactive chlorine atom at the 4-position and an amino group at the 5-position, makes it a versatile intermediate for a variety of chemical transformations.
The chloro group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse substituents and the construction of novel molecular architectures. The amino group provides an additional site for modification or for directing the reactivity of the pyrimidine ring. This dual functionality makes this compound a valuable tool for medicinal chemists seeking to develop new drugs. For instance, it is used as a precursor in the synthesis of compounds with potential applications as antiviral and anticancer agents. guidechem.com
Current Research Landscape and Key Unanswered Questions Pertaining to this compound
Current research involving this compound is largely focused on its application as a synthetic intermediate in drug discovery programs. guidechem.com The primary goal is to leverage its reactivity to create libraries of novel pyrimidine derivatives for biological screening.
Key unanswered questions and areas for future exploration include:
Exploration of Novel Reaction Methodologies: Developing new and more efficient synthetic methods for the derivatization of this compound could accelerate the discovery of new lead compounds.
Investigation of Underexplored Biological Targets: While pyrimidines are known to interact with a wide range of biological targets, there is still potential to discover new therapeutic applications for derivatives of this compound by screening them against a broader array of enzymes and receptors.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and subsequent biological evaluation can provide a deeper understanding of the structural requirements for activity at specific biological targets. This knowledge is crucial for the rational design of more potent and selective drug candidates.
Development of Novel Materials: Beyond medicinal chemistry, the unique electronic properties of pyrimidine derivatives suggest that compounds derived from this compound could have applications in materials science, for example, as organic light-emitting diodes (OLEDs) or sensors.
The continued investigation of this compound and its derivatives holds significant promise for advancing both fundamental chemical synthesis and the development of new technologies and therapeutics.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H6ClN3 |
| Molecular Weight | 143.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | 14394-70-8 |
| Appearance | White to off-white crystalline powder |
Source: guidechem.comnih.gov
Table 2: Key Reactions Involving the Pyrimidine Scaffold
| Reaction Type | Description | Reagents |
| Nucleophilic Substitution | Displacement of a leaving group (e.g., chlorine) on the pyrimidine ring by a nucleophile. | Amines, alkoxides, thiols, etc. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide. | Arylboronic acids, Pd catalyst, base |
| Biginelli Reaction | A one-pot multicomponent reaction to form dihydropyrimidinones. | Aldehyde, β-ketoester, urea (B33335) or thiourea |
| Cyclocondensation | Formation of the pyrimidine ring from acyclic precursors. | β-dicarbonyl compounds, amidines |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-3-8-2-4(7)5(6)9-3/h2H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDZCCVMFJMXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663976 | |
| Record name | 4-Chloro-2-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20090-59-9 | |
| Record name | 4-Chloro-2-methyl-5-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20090-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Methylpyrimidin 5 Amine
Advanced Synthetic Routes to 4-Chloro-2-methylpyrimidin-5-amine
The preparation of this compound can be achieved through various synthetic pathways, each with its own set of advantages and challenges. These routes often begin with simpler, commercially available precursors and involve key steps such as cyclization, chlorination, and amination.
The synthesis of pyrimidine (B1678525) derivatives often starts from acyclic precursors that undergo cyclization to form the heterocyclic ring. wikipedia.org Common strategies involve the condensation of β-dicarbonyl compounds with amidines. wikipedia.org For instance, 2-methyl-4-hydroxypyrimidine can serve as a key precursor, which is then subjected to chlorination to yield the desired product. google.com Another approach utilizes β-alkoxypropionitriles, which are considered safer alternatives to other starting materials like β-aminopropionitrile. google.com
The following table summarizes common precursors and their corresponding synthetic applications:
| Precursor | Synthetic Application |
| 2-methyl-4-hydroxypyrimidine | Chlorination to 4-chloro-2-methylpyrimidine (B1348355) derivatives. google.com |
| β-dicarbonyl compounds | Cyclization with amidines to form the pyrimidine ring. wikipedia.org |
| β-alkoxypropionitriles | Synthesis of aminomethylpyrimidines, which can be further modified. google.com |
| 2-(trichloromethyl)-1,3-diazabutadienes | Acylation/cyclization-chlorination to produce 4-chloro-2-(trichloromethyl)pyrimidines. thieme.deresearchgate.net |
The introduction of a chlorine atom at a specific position on the pyrimidine ring is a critical step in the synthesis of this compound. Regioselective chlorination ensures that the chlorine atom is placed at the desired C4 position. Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for converting hydroxypyrimidines to their chloro derivatives. google.comresearchgate.net The reaction is often carried out in the presence of an organic base. google.com
Recent advancements have focused on developing more environmentally friendly and efficient chlorination methods. For example, solvent-free chlorination using equimolar amounts of POCl₃ has been shown to be effective for a range of hydroxypyrimidines on a large scale. researchgate.net The use of Selectfluor™ in combination with a chloride source like lithium chloride (LiCl) provides a mild method for the regioselective chlorination of aminopyrimidines. rsc.org
Key chlorinating agents and their characteristics are outlined below:
| Chlorinating Agent | Key Features |
| Phosphorus oxychloride (POCl₃) | Widely used, effective for converting hydroxy to chloro groups. google.comresearchgate.net |
| Selectfluor™ / LiCl | Mild conditions, high regioselectivity for aminopyrimidines. rsc.org |
| Sulfuryl chloride | Used for regioselective chlorination of certain amino acid derivatives. rsc.org |
Amination, the introduction of an amine group, is a fundamental transformation in pyrimidine chemistry. In the context of synthesizing this compound, amination can be a key step in building the final molecule or in the synthesis of its precursors. Nucleophilic aromatic substitution (SNAr) is a common mechanism for the amination of chloropyrimidines, where the electron-deficient pyrimidine ring is susceptible to attack by amines. nih.govresearchgate.net
The reactivity of chloropyrimidines towards amination can be influenced by the solvent and the presence of catalysts. nih.govpreprints.org While palladium-catalyzed amination (Buchwald-Hartwig reaction) is a powerful tool, for highly activated substrates like chloropyrimidines, SNAr reactions can often be achieved under transition-metal-free conditions, sometimes in greener solvents like water. nih.govresearchgate.net The regioselectivity of amination on polychlorinated pyrimidines can be controlled, for instance, favoring substitution at the C4 position. acs.org
The table below highlights different amination approaches:
| Amination Method | Conditions & Characteristics |
| Nucleophilic Aromatic Substitution (SNAr) | Common for activated heteroaryl chlorides; can be performed under transition-metal-free conditions. nih.govresearchgate.net |
| Buchwald-Hartwig Amination | Palladium-catalyzed; broad substrate scope but may not be necessary for highly reactive pyrimidines. nih.gov |
| Acid-Catalyzed Amination | Can be effective in specific solvents like water, but the amount of acid needs to be controlled to avoid side reactions. preprints.orgnih.gov |
The formation of the pyrimidine ring itself is a cornerstone of any synthesis. Cyclization reactions typically involve the condensation of two or three components to build the heterocyclic core. wikipedia.orgmdpi.com A classic method is the reaction of a β-dicarbonyl compound with an N-C-N containing species like an amidine, urea (B33335), or guanidine. wikipedia.org
Modern synthetic methods have expanded the toolbox for pyrimidine synthesis. mdpi.com These include:
[3+3] Cycloadditions: This approach involves the reaction of two three-atom fragments. For example, the copper-catalyzed annulation of amidines with saturated ketones. organic-chemistry.org
[4+2] Cycloadditions: This involves a four-atom component reacting with a two-atom component. mdpi.com
Multicomponent Reactions: Reactions like the Biginelli reaction allow for the one-pot synthesis of functionalized pyrimidines from three or more starting materials. wikipedia.org
Intramolecular Cyclizations: Precursors containing the necessary atoms can be induced to cyclize, often through the formation of a new C-N or C-C bond. researchgate.net For instance, an aza-Michael addition followed by intramolecular cyclization can yield pyrimidines. organic-chemistry.org
The following table provides an overview of various cyclization strategies:
| Cyclization Method | Description |
| Principal Synthesis | Condensation of β-dicarbonyl compounds with amidines, ureas, or guanidines. wikipedia.org |
| Biginelli Reaction | A one-pot multicomponent reaction to form dihydropyrimidinones. wikipedia.org |
| Copper-Catalyzed Cyclization | Annulation of amidines with ketones or alkynes. mdpi.comorganic-chemistry.org |
| Intramolecular Cyclization | Formation of the pyrimidine ring from a single precursor molecule. researchgate.net |
For a chemical compound to be viable for large-scale applications, its synthesis must be scalable, efficient, and economically feasible. A patent describes a method for the synthesis of 4-chloro-2-methyl pyrimidine starting from 2-methyl-4-hydroxy pyrimidine and phosphorus oxychloride, highlighting its potential for industrial production due to its short route and high yield. google.com Another patent details a process for preparing 2-methyl-4-amino-5-aminomethylpyrimidine, a key intermediate for vitamin B1, from readily available and less toxic β-alkoxypropionitriles, emphasizing safety and efficiency on an industrial scale. google.com
The development of solvent-free or "green" reaction conditions is also a major focus in industrial chemistry to reduce waste and environmental impact. researchgate.net For example, the solvent-free chlorination of hydroxypyrimidines using equimolar POCl₃ is a promising approach for large-scale preparations. researchgate.net
Mechanistic Investigations of Reactions Involving this compound
Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The reactivity of the pyrimidine ring is influenced by its electron-deficient nature, which facilitates nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.org
Electrophilic substitution, in contrast, is less facile and typically occurs at the 5-position, which is the least electron-deficient. wikipedia.org The interaction of hypochlorous acid (HOCl) with pyrimidine nucleotides has been studied, revealing that the chlorination mechanism depends on the nature of the chlorine acceptor group. nih.gov For pyrimidines with an amino group, the reaction is slower compared to those with a heterocyclic >NH group. nih.gov
Mechanistic studies on the amination of chloropyrimidines often point to an SNAr pathway. nih.gov In some cases, particularly with palladium catalysis, the exact mechanism can be more complex. The study of cyclization reactions, such as the aza-Prins cyclization to form piperidine (B6355638) rings, involves mechanistic proposals that include the opening of an epoxide ring followed by intramolecular rearrangements. rasayanjournal.co.in
Detailed Analysis of Nucleophilic Substitution Mechanisms
The primary reaction pathway for the functionalization of this compound is the nucleophilic aromatic substitution (SNAr) at the C4 position. The pyrimidine ring, being an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms, facilitates the attack of nucleophiles on the carbon atoms of the ring. The chlorine atom at the C4 position is particularly activated towards substitution.
The mechanism proceeds via a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyrimidine ring. In the second, typically faster step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The reactivity of the C4-Cl bond is a common feature in related chloropyrimidine systems. For instance, studies on 2,4-dichloropyrimidines and 2,4,5,6-tetrachloropyrimidine (B156064) consistently show that the C4 position is highly susceptible to nucleophilic attack. researchgate.netmdpi.com Similarly, the functionalization of other 4-chloropyrimidine (B154816) derivatives with various nucleophiles such as amines, phenoxides, and thiophenoxides proceeds via this SNAr mechanism to yield the corresponding 4-substituted products. rsc.org The presence of the amino group at C5 and the methyl group at C2 on the pyrimidine ring of the title compound influences the electron density of the ring and, consequently, the rate and regioselectivity of the substitution.
Influence of Reaction Conditions on Pathway Selectivity and Efficiency
The outcome of nucleophilic substitution reactions on this compound is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence of acids or bases. These parameters can significantly affect the reaction rate, yield, and selectivity.
Solvent Effects: The choice of solvent plays a critical role. While polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used for SNAr reactions, recent studies on analogous systems have highlighted the benefits of using water as a solvent. rsc.orgnih.gov For the amination of related 4-chloropyrrolopyrimidines, higher reaction rates were observed in water compared to several alcoholic solvents and DMF. nih.gov However, for highly lipophilic reactants, solvents like 2-propanol may be more efficient. nih.gov
Temperature and Reaction Time: Temperature is a key parameter to control reaction kinetics and selectivity. Microwave-assisted synthesis has been shown to significantly accelerate amination reactions on chloropyrimidine scaffolds, reducing reaction times from hours to minutes (e.g., 15-30 minutes) while maintaining high yields. nih.gov For conventional heating, reaction times can vary from minutes to several hours depending on the reactivity of the nucleophile and the temperature. mdpi.com In some cases, controlling the temperature is crucial to prevent side reactions, such as hydrolysis, where water acts as a nucleophile.
Acid/Base Influence: The presence of an acid or base is often necessary. In amination reactions, a base such as triethylamine (B128534) (TEA) or potassium carbonate is typically added to neutralize the hydrogen chloride (HCl) generated during the reaction. nih.gov In certain cases, acidic conditions can promote amination. For example, hydrochloric acid has been used to promote the amination of fused pyrimidines in water, although the amount of acid must be carefully controlled to minimize competing hydrolysis of the chloro-substituent. nih.gov
The following table summarizes the influence of various reaction conditions on the nucleophilic substitution of chloropyrimidines based on related studies.
| Parameter | Condition/Reagent | Effect | Citation |
|---|---|---|---|
| Solvent | Water | Can increase reaction rates for amination; environmentally friendly. | nih.gov |
| DMF, DMSO, Alcohols | Commonly used, but may result in slower rates compared to water for some aminations. | rsc.orgnih.gov | |
| Temperature | Microwave Irradiation (e.g., 120–140 °C) | Drastically reduces reaction times to minutes with high yields. | nih.gov |
| Conventional Heating | Reaction times can range from minutes to hours; lower temperatures can suppress side reactions like hydrolysis. | mdpi.com | |
| Additives | Base (e.g., TEA, K₂CO₃) | Neutralizes HCl produced, driving the reaction to completion. | nih.gov |
| Acid (e.g., HCl) | Can promote amination in aqueous media, but must be used in low concentrations to avoid hydrolysis. | nih.gov |
Catalytic Systems and Their Impact on Transformations of this compound
While many nucleophilic substitutions on this compound can proceed without a catalyst due to the activated nature of the pyrimidine ring, certain transformations, particularly cross-coupling reactions, necessitate the use of catalytic systems. Transition metal catalysts, especially those based on palladium and nickel, are pivotal in expanding the synthetic utility of this compound.
For nucleophilic amination, ruthenium-based catalysts have been developed to facilitate SNAr reactions on otherwise challenging substrates like aminopyridines. researchgate.netthieme-connect.de These catalysts operate through a π-coordination activation strategy, where the metal complex transiently coordinates to the aromatic ring, increasing its electrophilicity and susceptibility to nucleophilic attack. thieme-connect.de Iodide salts can also act as nucleophilic catalysts in substitution reactions by first displacing the chloride to form a more reactive iodo-intermediate, which is then more readily displaced by the primary nucleophile.
In the context of carbon-carbon and carbon-heteroatom bond-forming reactions, palladium catalysts are preeminent. For Suzuki-Miyaura cross-coupling, a palladium(0) species is the active catalyst. libretexts.org Common precatalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) complexes with phosphine (B1218219) ligands that are reduced in situ. These catalytic systems enable the coupling of the C4-Cl bond with various organoboron reagents. Nickel catalysts, such as NiCl₂(PCy₃)₂, have also emerged as effective, lower-cost alternatives for Suzuki-Miyaura couplings, particularly for activating otherwise inert C-O bonds, and can be applied to C-Cl bonds as well. nih.gov
Derivatization and Functionalization of this compound
Strategies for Further Substitution Reactions on the Pyrimidine Core
The primary strategy for the derivatization of this compound involves the nucleophilic substitution of the C4-chloro group. This position is the most electrophilic site on the ring and readily reacts with a wide array of nucleophiles.
N-Nucleophiles: Aromatic and aliphatic amines can be used to introduce diverse amino substituents at the C4 position, a common strategy in medicinal chemistry. mdpi.comnih.gov The reaction conditions can be tuned based on the basicity and steric hindrance of the incoming amine. nih.gov
O-Nucleophiles: Alcohols and phenols, typically in the form of their corresponding alkoxides or phenoxides, can displace the chlorine atom to form ethers.
S-Nucleophiles: Thiols and thiophenols react to form thioethers, which can be valuable for further synthetic manipulations.
While the C4 position is the most reactive, other positions on the pyrimidine core offer potential, albeit more challenging, sites for functionalization. The amino group at C5 could be acylated or alkylated, although this might also lead to reactions at the ring nitrogens. The methyl group at C2 is generally unreactive but could potentially undergo functionalization through radical-based mechanisms under specific conditions.
Oxidative and Reductive Manipulations
The functional groups on this compound allow for various oxidative and reductive transformations.
Reductive Manipulations: A key reductive transformation is the dehalogenation of the C4-chloro group to replace it with a hydrogen atom. This can be achieved through catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source. oregonstate.edu This method has been successfully applied to various chloropyrimidines. oregonstate.edu Other reducing agents, such as zinc dust in an aqueous medium, have also been employed for the dehalogenation of chloropyrimidines. oregonstate.edu Another approach involves using sodium sulfite (B76179) in an aqueous medium, which can effectively dehalogenate certain heteroaryl halides. rsc.org
Oxidative Manipulations: The pyrimidine ring itself is relatively electron-deficient and generally resistant to oxidation. However, the exocyclic amino group can be a site for oxidative reactions. More commonly, the ring nitrogen atoms can be oxidized to form N-oxides. The oxidation of substituted pyrimidines to their corresponding N-oxides can be accomplished using oxidizing agents like a mixture of hydrogen peroxide and trifluoroacetic anhydride. rsc.org The resulting N-oxides can exhibit altered reactivity and may be useful intermediates for further functionalization. Additionally, some substituted 5-aminopyrimidines have been studied for their antioxidant properties, indicating their involvement in redox processes. nih.gov
Carbon-Carbon Bond Forming Reactions: Cross-Coupling Methodologies (e.g., Suzuki-Myaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds at the C4 position of this compound, significantly expanding its synthetic utility.
The Suzuki-Miyaura coupling is a widely used method for this purpose. libretexts.org This reaction involves the coupling of the C4-Cl bond with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the C4 position. The general catalytic cycle involves three main steps: oxidative addition of the chloropyrimidine to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. libretexts.org
The table below provides examples of conditions used for Suzuki-Miyaura coupling on related chloro-heterocyclic systems.
| Substrate Type | Catalyst | Base | Solvent | Conditions | Citation |
|---|---|---|---|---|---|
| Chloro-pyridopurine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | Microwave, 130 °C | nih.gov |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | nih.gov |
| Heteroaryl Chlorides | (NHC)Pd(cinn)Cl | K₂CO₃ | H₂O | Aerobic, 80 °C | researchgate.net |
| Aryl Chlorides | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 100 °C | nih.gov |
Other cross-coupling reactions, such as the Sonogashira coupling (for introducing alkynyl groups) and Stille coupling (using organotin reagents), are also applicable to chloropyrimidines and could be used to derivatize this compound.
Conversion of this compound to Related Pyrimidine Scaffolds
The chloro substituent at the C4 position of the pyrimidine ring is an excellent leaving group, making it a key site for synthetic elaboration through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups, thereby converting the initial scaffold into a wide array of other pyrimidine-based structures. The pyrimidine nucleus is a component of numerous bioactive compounds, making the functionalization of building blocks like this compound a significant area of interest in medicinal chemistry. thieme.de
Common nucleophiles used in these transformations include amines, alkoxides, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. These reactions typically proceed under basic or thermally-promoted conditions and can be influenced by the solvent and the nature of the nucleophile.
A notable example of scaffold modification on a closely related structure is seen in the synthesis of Moxonidine (B1115), an antihypertensive drug. google.com This synthesis involves the reaction of a similar 4,6-dichloropyrimidine (B16783) derivative with a base in methanol, resulting in the selective substitution of one chlorine atom with a methoxy (B1213986) group. google.com This illustrates a common strategy for converting a chloropyrimidine to an alkoxypyrimidine.
The table below summarizes representative transformations for converting the this compound scaffold.
Table 1: Conversion of this compound to Other Pyrimidine Derivatives
| Reactant | Reagent/Conditions | Product | Transformation Type |
|---|---|---|---|
| This compound | R-NH₂ (Amine), Base, Heat | 4-(Alkyl/Aryl)amino-2-methylpyrimidin-5-amine | Amination |
| This compound | R-OH (Alcohol), Base (e.g., NaH) | 4-Alkoxy-2-methylpyrimidin-5-amine | Alkoxylation |
| This compound | R-SH (Thiol), Base | 4-(Alkyl/Aryl)thio-2-methylpyrimidin-5-amine | Thiolation |
Hydrolysis and Hydrogenation Transformations
In addition to nucleophilic substitution, this compound can undergo other important transformations such as hydrolysis and hydrogenation, which alter the core structure in different ways.
Hydrolysis: Hydrolysis of the C4-chloro group leads to the formation of the corresponding pyrimidin-4-one derivative. This reaction can occur in the presence of water, often facilitated by acidic or basic conditions, and can sometimes be a competing side reaction during nucleophilic substitutions in aqueous media. For instance, in related chloropyrimidine systems, hydrolysis can be minimized by carefully controlling the amount of acid used as a promoter in amination reactions. The conversion of the chloropyrimidine to a pyrimidinone represents a significant scaffold modification.
Hydrogenation: Catalytic hydrogenation is a common method for the reductive dehalogenation of aryl chlorides. In the context of this compound, this transformation would involve the removal of the chlorine atom and its replacement with a hydrogen atom, yielding 2-methylpyrimidin-5-amine. This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This process is a reductive transformation that simplifies the pyrimidine scaffold.
The table below outlines these hydrolytic and reductive transformations.
Table 2: Hydrolysis and Hydrogenation of this compound
| Reactant | Reagent/Conditions | Product | Transformation Type |
|---|---|---|---|
| This compound | H₂O, Acid or Base, Heat | 5-Amino-2-methylpyrimidin-4(3H)-one | Hydrolysis |
| This compound | H₂, Pd/C, Solvent | 2-Methylpyrimidin-5-amine | Hydrogenation (Dehalogenation) |
Iii. Spectroscopic Elucidation and Computational Characterization of 4 Chloro 2 Methylpyrimidin 5 Amine and Its Derivatives
Advanced Spectroscopic Techniques for Comprehensive Structural Analysis
Spectroscopic methods are indispensable for probing the molecular structure of 4-Chloro-2-methylpyrimidin-5-amine and its analogs. Each technique offers unique insights, and together they provide a detailed structural portrait of the compound.
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. In the study of pyrimidine (B1678525) derivatives, these methods provide critical data on the vibrational modes of the molecule. sciensage.infophyschemres.org The analysis of these spectra relies on the principle that molecular bonds and groups of atoms vibrate at characteristic frequencies.
For pyrimidine derivatives, specific spectral regions are associated with particular vibrational modes. For instance, C-H stretching modes are typically observed around 3032-3090 cm⁻¹. core.ac.uk The in-plane and out-of-plane bending vibrations for the C-H group in pyrimidine derivatives are expected in the regions of 1000-1500 cm⁻¹ and 750-1000 cm⁻¹, respectively. core.ac.uk The presence of an amino (-NH₂) group is confirmed by its characteristic stretching vibrations. Studies on related compounds like 2-amino-5-methylpyridine (B29535) show N-H vibrational bands around 3444 and 3335 cm⁻¹. The analysis of 2-amino-4-chloro-6-methylpyrimidine (B145687) has also been reported, providing a basis for interpreting the spectra of similar structures. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to provide a complete assignment of vibrational modes based on the potential energy distribution (PED). sciensage.infoijtsrd.com This combined approach ensures a high degree of confidence in the structural elucidation. For example, in a study on 4-chloro-N-methylaniline, calculated vibrational frequencies using DFT showed good agreement with the experimental FT-IR and FT-Raman data. nih.gov
Table 1: Characteristic Vibrational Frequencies for Pyrimidine Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Source(s) |
|---|---|---|
| N-H Stretching | 3335 - 3444 | researchgate.net |
| C-H Stretching (aromatic) | 3032 - 3090 | core.ac.uk |
| C=N Stretching (ring) | ~1525 - 1575 | researchgate.net |
| C=C Stretching (ring) | ~1570 - 1596 | researchgate.net |
| C-H In-plane Bending | 1000 - 1500 | core.ac.uk |
| C-H Out-of-plane Bending | 750 - 1000 | core.ac.uk |
Note: Data is based on studies of various pyrimidine derivatives and provides expected ranges.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped.
In the ¹H NMR spectra of pyrimidine derivatives, aromatic protons typically appear in the range of δ 6.5-9.2 ppm. researchgate.netchemicalbook.com For a compound like this compound, the proton on the pyrimidine ring, the protons of the methyl group, and the protons of the amine group would each exhibit distinct signals. For example, in 4-methylpyridin-2-amine, the methyl protons appear at δ 2.16 ppm, while the aromatic protons are observed between δ 6.20 and 7.81 ppm. chemicalbook.com The amino group protons would likely appear as a broad singlet.
¹³C NMR spectroscopy provides complementary information about the carbon framework. The carbon atoms of the pyrimidine ring and the methyl substituent will have characteristic chemical shifts. Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives show that the chemical shift of a methyl group can help distinguish between isomers. cdnsciencepub.com For pyrimidine derivatives, signals for carbonyl carbons can appear around δ 167.0 ppm, while benzoyl carbonyls are seen near δ 195.6 ppm. ijcce.ac.ir Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to unambiguously assign all proton and carbon signals and to establish long-range correlations. nih.gov
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Substituted Pyrimidines
| Nucleus | Group | Typical Chemical Shift (δ ppm) | Source(s) |
|---|---|---|---|
| ¹H | Aromatic Ring Protons | 6.20 - 9.20 | researchgate.netchemicalbook.com |
| ¹H | -CH₃ Protons | ~2.16 | chemicalbook.com |
| ¹H | -NH₂ Protons | Variable, often broad | nih.gov |
| ¹³C | Aromatic Ring Carbons | 113 - 176 | nih.gov |
Note: These values are illustrative and are derived from various substituted pyrimidine and pyridine (B92270) compounds.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org Molecules with multiple bonds and heteroatoms, such as this compound, exhibit characteristic absorption bands in the UV-Vis region. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org
The common electronic transitions for organic molecules include σ → σ, n → σ, π → π, and n → π. wikipedia.org For pyrimidine and its derivatives, the most relevant transitions are the π → π* and n → π* transitions associated with the aromatic ring and the non-bonding electrons on the nitrogen atoms. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths. libretexts.orgwikipedia.org
The substitution pattern on the pyrimidine ring significantly influences the position and intensity of these absorption bands. A study on 2-chloropyrimidine (B141910) showed that halogenation affects the absorption spectrum, particularly at higher energies. rsc.org The introduction of an amino group (an auxochrome) typically causes a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands. A rapid and sensitive UV-VIS spectroscopic method was successfully developed for a complex pyrimidine derivative, with a detection wavelength (λmax) of 275 nm, which falls within the expected range for such conjugated systems. nih.gov
Table 3: Common Electronic Transitions in Pyrimidine Derivatives
| Transition Type | Description | Expected Wavelength Region |
|---|---|---|
| π → π* | Electron promoted from a π bonding orbital to a π* antibonding orbital | Shorter wavelength, higher energy |
Note: The exact λmax values are highly dependent on the specific substitution pattern and solvent.
Table 4: Representative Crystallographic Data for a Chloromethylpyrimidinamine Derivative
| Parameter | Value (for 2-Chloro-6-methylpyrimidin-4-amine) | Source(s) |
|---|---|---|
| Chemical Formula | C₅H₆ClN₃ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 7.1256 (8) | nih.gov |
| b (Å) | 7.8537 (8) | nih.gov |
| c (Å) | 13.0769 (15) | nih.gov |
| β (°) | 115.678 (1) | nih.gov |
| Volume (ų) | 659.54 (13) | nih.gov |
Note: Data is for the isomer 2-Chloro-6-methylpyrimidin-4-amine and serves as a model.
Quantum Chemical and Molecular Modeling Approaches
Computational chemistry provides a powerful complement to experimental studies, offering deep insights into the electronic structure and reactivity of molecules that can be difficult to probe experimentally.
Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of organic molecules, including pyrimidine derivatives. physchemres.orgresearchgate.net This method is used to calculate the optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and various electronic properties. sciensage.infoijcce.ac.ir A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p). researchgate.net
DFT calculations are instrumental in several ways. Firstly, the calculated vibrational frequencies can be compared with experimental FT-IR and Raman data to aid in the assignment of complex spectra. nih.govnih.gov Secondly, DFT can predict ¹H and ¹³C NMR chemical shifts, which often show good correlation with experimental values, helping to confirm structural assignments. researchgate.net
Furthermore, DFT provides crucial information about the electronic nature of the molecule through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. jchemrev.com A smaller energy gap suggests that the molecule is more polarizable and reactive. jchemrev.com DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. sciensage.infonih.gov These theoretical insights are invaluable for understanding the reactivity and potential intermolecular interactions of this compound and its derivatives. ijcce.ac.ir
Table 5: Parameters Obtainable from DFT Calculations for Pyrimidine Derivatives
| Calculated Parameter | Significance | Source(s) |
|---|---|---|
| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles. | researchgate.net |
| Vibrational Frequencies | Correlates with FT-IR/Raman spectra for mode assignment. | nih.govnih.gov |
| NMR Chemical Shifts | Aids in the interpretation of experimental ¹H and ¹³C NMR spectra. | researchgate.net |
| HOMO-LUMO Energies | Indicates electronic excitability, stability, and reactivity. | jchemrev.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound and its derivatives, MD simulations can provide critical information regarding their conformational flexibility and the nature of their interactions with surrounding molecules, such as solvents or biological macromolecules.
Recent studies have utilized MD simulations to investigate the conformational changes and dynamics of related heterocyclic systems. For instance, simulations of 5HT2A receptors bound to various ligands have revealed distinct conformational shifts that are crucial for receptor activation. nih.gov These simulations, often spanning microseconds, can track the movement of individual atoms and identify stable conformations, transition states, and the intricate network of intermolecular interactions that govern molecular recognition and binding. nih.gov By applying similar methodologies to this compound, researchers can elucidate its preferred conformations in different environments and predict its binding modes with target proteins, which is essential for rational drug design.
Key parameters derived from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.
Radius of Gyration (Rg): To understand the compactness of the molecule.
Hydrogen Bond Analysis: To identify and quantify the formation and breaking of hydrogen bonds, which are critical for intermolecular interactions.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.dewikipedia.org This approach provides a quantitative description of electron density distribution, charge transfer, and the delocalization of electrons within a molecule. uni-muenchen.dewikipedia.org
For this compound, NBO analysis can reveal:
Natural Atomic Charges: The distribution of electron density among the atoms, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
Hybridization of Orbitals: The spd composition of the atomic orbitals involved in bonding. uni-muenchen.de
Donor-Acceptor Interactions: The analysis identifies interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. rsc.org These interactions are crucial for understanding the molecule's stability and reactivity. For example, in related systems, NBO analysis has been used to explain the anomeric effect by quantifying hyperconjugative interactions. rsc.org
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N(1) | π(C(2)-N(3)) | 15.2 | π-delocalization |
| LP(1) N(5) | σ(C(4)-C(5)) | 5.8 | Hyperconjugation |
| σ(C(5)-H) | σ*(C(4)-Cl) | 2.1 | Hyperconjugation |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other species.
HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile or a base. youtube.com
LUMO: The innermost orbital without electrons, which acts as an electron acceptor. The energy of the LUMO is related to the molecule's electron affinity and its ability to act as an electrophile or an acid. youtube.com
The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's chemical stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. irjweb.commalayajournal.org For this compound, the distribution of the HOMO and LUMO across the pyrimidine ring, the chloro substituent, and the amine group will dictate its reactivity in various chemical reactions. For instance, in related chlorodiazines, the location of the LUMO on the carbon-chlorine bond is crucial for nucleophilic substitution reactions. wuxibiology.com
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.85 | Electron-donating ability |
| ELUMO | -1.23 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.62 | Chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a color-coded map where different colors represent different potential values, thereby identifying regions that are rich or poor in electrons. researchgate.net
Red Regions: Indicate negative electrostatic potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack and are associated with lone pairs of electronegative atoms.
Blue Regions: Indicate positive electrostatic potential, corresponding to areas with low electron density. These are the most likely sites for nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.
Green Regions: Represent neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the amine group, highlighting their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group, indicating their susceptibility to deprotonation or hydrogen bonding. The region around the chlorine atom would also be of interest, as its electrostatic potential influences its role as a leaving group in substitution reactions.
Atoms in Molecules (AIM) Analysis for Bonding Characteristics and Intermolecular Forces
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution to define atoms and the bonds between them. researchgate.net AIM analysis can characterize the nature of chemical bonds (covalent, ionic, or intermediate) and identify and quantify weaker intermolecular interactions, such as hydrogen bonds and van der Waals forces. researchgate.net
Key parameters in AIM analysis include:
Electron Density (ρ(r)) at the Bond Critical Point (BCP): A higher value indicates a stronger bond.
Laplacian of the Electron Density (∇²ρ(r)) at the BCP: A negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic or van der Waals) interaction.
For this compound and its derivatives, AIM analysis can provide a detailed picture of the bonding within the molecule and its interactions with other molecules. This is particularly useful for understanding the strength and nature of hydrogen bonds formed by the amine group, which are crucial for its biological activity and crystal packing.
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry offers powerful tools to explore the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods like Density Functional Theory (DFT) can be used to:
Locate Transition State Structures: These are the highest energy points along the reaction coordinate and are critical for determining the reaction rate.
Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state, which is a key factor in reaction kinetics. A lower activation energy implies a faster reaction.
Model Reaction Pathways: By tracing the path of minimum energy from reactants to products, the entire reaction mechanism can be elucidated.
For instance, in the Pictet-Spengler reaction of related heterocyclic systems, the LUMO-HOMO energy difference has been used to predict reactivity and the feasibility of cyclization. wuxiapptec.com Similarly, for this compound, computational studies can predict the regioselectivity of substitutions and guide the design of synthetic routes to new derivatives.
Iv. Biological Activities and Molecular Mechanisms of 4 Chloro 2 Methylpyrimidin 5 Amine and Its Analogues
Investigation of Pharmacological Properties and Efficacy
The pharmacological profile of 4-Chloro-2-methylpyrimidin-5-amine analogues is diverse, with studies demonstrating their influence on multiple biological targets and pathways. This has led to the exploration of their therapeutic potential in a range of diseases.
While direct studies on this compound and its analogues specifically targeting α-2-imidazoline receptors are not extensively detailed in the provided context, the broader class of nitrogen-containing heterocyclic compounds, which includes pyrimidines, is known to interact with various receptor systems. Imidazoline (B1206853) I2 receptor ligands, for instance, have been shown to produce antinociceptive effects in models of inflammatory and neuropathic pain. nih.gov These ligands can induce hypothermia, an effect mediated by I2 receptors. nih.gov Although agmatine (B1664431) is considered a potential endogenous ligand for imidazoline receptors, its direct modulatory role is still under investigation. nih.gov The development of selective I2 receptor ligands is an active area of research, with the aim of creating novel analgesics for chronic pain conditions. nih.gov
The inhibitory action of pyrimidine (B1678525) analogues on various enzymes is a key aspect of their pharmacological activity.
Cyclooxygenase (COX) Inhibition: Certain pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. nih.gov Many of these compounds demonstrated a preferential inhibition of COX-2 over COX-1. nih.gov Notably, a 5-aminopyrazole derivative within this series exhibited potent anti-inflammatory activity, surpassing that of the well-known COX-2 inhibitor, celecoxib. nih.gov
Kinase Inhibition: Analogues of this compound have emerged as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. A series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as dual inhibitors of Src and Abl kinases. nih.gov One compound from this series, BMS-354825 (Dasatinib), demonstrated significant antiproliferative activity against various cancer cell lines and showed robust efficacy in a preclinical model of chronic myelogenous leukemia (CML). nih.gov The structural similarity of some pyrimido[4,5-d]pyrimidines to known EGFR inhibitors has also prompted their evaluation as potential anticancer agents. mdpi.com
The pyrimidine core is a common feature in numerous antimicrobial agents, and analogues of this compound have shown promise in combating a variety of pathogens.
Antiviral Activity: Pyrimidine derivatives have been reported to inhibit a wide range of viruses, including human coronavirus 229E (HCoV-229E), influenza virus, and hepatitis B virus (HBV). mdpi.comnih.govresearchgate.net Specifically, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated notable efficacy against HCoV-229E. mdpi.com The nature of the substituent at the 7-position of the pyrimido[4,5-d]pyrimidine (B13093195) core appears to be crucial for antiviral activity. mdpi.com While some N-[2-(phosphonomethoxy)ethyl] (PME) derivatives in the pyrimidine series showed limited activity against DNA viruses and retroviruses, certain substitutions, such as a 5-bromocytosine, conferred some activity. acs.orgnih.gov
Antibacterial and Antitubercular Activity: The antibacterial potential of pyrimidine derivatives has been investigated against both Gram-positive and Gram-negative bacteria. For instance, 6-Chloro-2,4-diamino-pyrimidine was screened for its activity against a panel of bacteria including Staphylococcus aureus and Escherichia coli, although it exhibited low activity compared to standard antibiotics. researchgate.net In contrast, certain C-2 amine-substituted quinoxaline (B1680401) analogues displayed good to moderate antibacterial activity against S. aureus and B. subtilis. nih.gov Similarly, new Schiff bases of 2-amino-4-chloropyridine (B16104) derivatives showed variable but in some cases significant activity against several bacterial and fungal strains. researchgate.net Hybrid molecules incorporating a 4-aminoquinoline (B48711) core have also been synthesized and shown to possess significant antimicrobial effects, with some exhibiting bactericidal properties and synergistic effects with existing antibiotics. mdpi.com
Several pyrimidine analogues exhibit significant anti-inflammatory effects, often linked to their ability to inhibit key inflammatory mediators. As previously mentioned, pyrazolo[3,4-d]pyrimidine derivatives can act as potent inhibitors of COX enzymes, thereby reducing the production of prostaglandins (B1171923) involved in inflammation. nih.gov One derivative, in particular, showed a higher edema inhibition percentage than celecoxib. nih.gov Furthermore, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was found to reduce the inflammatory response in activated microglial cells by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This effect was associated with the downregulation of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the inhibition of MAPKs and NF-κB activation. nih.gov
Emerging research suggests that pyrimidine analogues may offer neuroprotective benefits by targeting cellular stress pathways. The accumulation of misfolded proteins in the endoplasmic reticulum (ER) can lead to ER stress, a condition implicated in several neurodegenerative diseases. frontiersin.org Neurotoxins like β-N-methylamino-L-alanine (BMAA) can induce ER stress-mediated neuronal apoptosis. nih.gov This process involves the activation of the unfolded protein response (UPR) and pro-apoptotic proteins like CHOP. nih.gov Flavonoids, a class of polyphenols, have been shown to exert neuroprotective effects by modulating ER stress. frontiersin.org They can inhibit the production of inflammatory cytokines by blocking the NF-κB pathway and reduce apoptosis by inhibiting caspases. frontiersin.org While direct evidence for this compound is pending, the anti-inflammatory mechanisms observed for related compounds, such as the inhibition of the NF-κB pathway, suggest a potential for neuroprotection. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of drug candidates. For pyrimidine derivatives, these studies have provided valuable insights into the chemical features that govern their activity.
For antiviral activity , the substituents on the pyrimidine ring play a critical role. In a series of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, compounds with a cyclopropylamino group or longer aliphatic chains at the 7-position generally exhibited better antiviral activity against coronaviruses than those with an N-methylpiperazinyl group. mdpi.com For N-[2-(phosphonomethoxy)ethyl] (PME) derivatives, substitution at various positions of the pyrimidine or purine (B94841) base significantly influenced their antiviral spectrum. acs.orgnih.gov
In the context of antibacterial activity , SAR studies of quinoline-derived compounds have indicated that the introduction of a primary or secondary amino group can greatly influence their potency and spectrum. nih.gov For 4-aminoquinoline-hydrazone hybrids, specific substitutions on the aryl aldehyde or isatin (B1672199) moieties were found to be critical for their antimicrobial efficacy. mdpi.com
For enzyme inhibition , SAR studies of 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors revealed that both steric and electronic properties of the substituents at the C-2 and C-4 positions were important for activity and selectivity. nih.gov Similarly, for N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors, modifications to the pyrimidine core, such as the introduction of a methyl group at the 5-position, led to a significant increase in potency. acs.orgnih.gov
The following interactive table summarizes the biological activities of various pyrimidine analogues and the key findings from SAR studies.
| Compound Class | Biological Activity | Key SAR Findings |
| 4,7-Disubstituted pyrimido[4,5-d]pyrimidines | Antiviral (HCoV-229E) | Cyclopropylamino or long aliphatic chains at position 7 enhance activity. mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | Anti-inflammatory (COX inhibition) | A 5-aminopyrazole moiety led to high potency. nih.gov |
| 2-(Aminopyrimidinyl)thiazole-5-carboxamides | Anticancer (Src/Abl kinase inhibition) | Specific substitutions led to the potent dual inhibitor Dasatinib. nih.gov |
| C-2 amine-substituted quinoxalines | Antibacterial | Introduction of a primary or secondary amino group influences potency. nih.gov |
| 2,4-Disubstituted pyrimidines | Cholinesterase inhibition | Steric and electronic properties at C-2 and C-4 are critical for activity. nih.gov |
| N-Benzyl-2-phenylpyrimidin-4-amines | Anticancer (USP1/UAF1 inhibition) | A methyl group at the 5-position of the pyrimidine core increased potency. acs.orgnih.gov |
Impact of Substituent Modifications on Biological Activity
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov Structure-activity relationship (SAR) studies consistently demonstrate that strategic structural modifications at positions 2, 4, 5, or 6 can generate highly functionalized derivatives with enhanced selectivity and affinity for biological targets. nih.gov
Research findings indicate that:
Electron-donating and -withdrawing groups on an attached phenyl ring can significantly alter antibacterial activity. For instance, compounds with electron-withdrawing groups like -NO2 and -CF3, as well as those with electron-donating groups like -OH and -OCH3, have shown satisfactory antibacterial properties. mdpi.com
Halogen substitutions , such as with chlorine, on a phenyl group attached to the pyrimidine core have been associated with good anti-inflammatory properties. nih.gov
Hydroxyphenyl substitutions can lead to selectivity for inhibiting certain enzymes, like Acetylcholinesterase (AChE). acs.org
Conformational restriction by replacing a flexible group (like N-methylphenethylamine) with a more rigid structure (like (S)-3-phenylpiperidine) can increase inhibitory potency threefold. researchgate.net Similarly, substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine was found to boost activity by tenfold. researchgate.net
In the development of pan-KRAS inhibitors, the introduction of an axial methyl substituent into a piperazine (B1678402) ring attached to the pyrimidine core resulted in a 10-fold enhancement in potency. acs.org
Table 1: Impact of Substituent Modifications on Biological Activity
| Compound Class | Substituent Modification | Observed Impact on Activity | Source |
|---|---|---|---|
| Tetrahydropyrimidines | Presence of -NO2, -CF3 (withdrawing) or -OH, -OCH3 (donating) groups on phenyl ring | Satisfactory antibacterial activity against various pathogens. mdpi.com | mdpi.com |
| Indane-1,3-dione Pyrimidines | Chlorophenyl substitution | Good anti-inflammatory property observed. nih.gov | nih.gov |
| Pyrimidine-4-Carboxamides | Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in inhibitory potency against NAPE-PLD. researchgate.net | researchgate.net |
| Pyrimidine-based KRAS inhibitors | Introduction of an axial methyl substituent on piperazine | 10-fold potency enhancement. acs.org | acs.org |
| Oxadiazole Analogues | 3,4,5-trimethoxy substitution on phenyl ring | Promising anticancer activity against multiple cell lines. nih.gov | nih.gov |
Correlation of Electronic Structure and Conformation with Pharmacological Response
The three-dimensional shape (conformation) and electronic properties of pyrimidine analogues are critical determinants of their pharmacological effects. The planar, aromatic structure of the pyrimidine ring allows it to stack efficiently within biological structures like DNA and proteins. reddit.com
Computational analyses, such as molecular docking, reveal that the binding affinity of a pyrimidine derivative to its target is governed by its electronic and conformational complementarity. For example, in a series of diaryl pyrimidine derivatives designed to target the hACE2-S protein complex, the compound AP-NP showed the highest binding affinity (binding energy -8.95 kcal/mol). nih.gov This strong interaction was attributed to hydrogen bonding via the –OH and –NH2 groups and stabilizing π–π interactions. nih.gov In contrast, the AP-4-Me-Ph analogue had the lowest binding affinity, demonstrating how a subtle change in electronic structure impacts the pharmacological response. nih.gov
Similarly, for spiro pyrrolo[3,4-d]pyrimidine derivatives, their interesting conformations have a significant structural impact on their interaction with biological systems. rsc.org The ability of a molecule to fit snugly into the hydrophobic cavity of a target protein, like tubulin, is a key factor in its efficacy. For instance, a 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol analogue achieved a strong docking score of -8.030 kcal/mol, fitting within a hydrophobic cavity surrounded by key amino acid residues. nih.gov
Cellular and Molecular Target Interactions
The pyrimidine ring is a fundamental component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. wikipedia.orgresearchgate.net In DNA and RNA, these bases form specific hydrogen bonds with their complementary purines, a process that is vital for genetic information storage and replication. reddit.comwikipedia.org
Analogues of natural pyrimidines can interfere with these critical processes. Modifications to the pyrimidine ring can disrupt its ability to form proper Watson-Crick base pairs. For example, eliminating the O2 keto group from a pyrimidine nucleobase results in a tautomeric shift that converts a hydrogen bond donor at the N3 position into a hydrogen bond acceptor. oup.com When such an analogue is incorporated into DNA, it can lead to destabilized duplexes. oup.com Furthermore, pyrimidine analogues lacking the 2-keto group have been shown to be potent inhibitors of DNA polymerase enzymes, such as Taq polymerase, effectively halting DNA synthesis without being incorporated as chain terminators. oup.com This inhibitory action may stem from the analogue's incompatibility with the correctly folded form of the polymerase enzyme required for catalysis. oup.com
Pyrimidine derivatives can modulate gene expression through various mechanisms, including the sophisticated process of RNA interference (RNAi). researchoutreach.org RNAi is a natural cellular process that uses small interfering RNAs (siRNAs) to silence the expression of specific genes post-transcriptionally. nih.govnih.gov
Analogues of this compound have been shown to bind to a variety of specific protein targets, often with high affinity, leading to the inhibition of their biological function. The pyrimidine scaffold is recognized for its ability to interact with biological targets through non-covalent interactions. nih.gov
Kinases: A series of 4,6-disubstituted pyrimidine derivatives were identified as inhibitors of microtubule affinity-regulating kinase 4 (MARK4), an enzyme implicated in Alzheimer's disease. nih.gov One compound demonstrated the highest binding score (ΔG = -8.3 kcal/mol) and an IC50 value in the micromolar range, interacting with key residues Tyr137 and Glu142. nih.gov
Viral Proteases: In the search for inhibitors of the SARS-CoV-2 main protease (3CLpro), a pyrimidine derivative exhibited a high binding energy score of -8.12 kcal/mol and an inhibition constant of 1.11 µM, superior to the control drug Remdesivir. nih.gov
Tubulin: An oxadiazole analogue bearing a chlorophenol moiety showed significant anticancer activity by targeting tubulin. nih.gov Molecular docking studies indicated a strong binding affinity (docking score = -8.030 kcal/mol) within the combretastatin (B1194345) A4 binding site. nih.gov
Cholinesterases: Certain pyrimidine diamines act as dual-binding site inhibitors of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). acs.org The pyrimidine moiety contributes to the stabilization of the ligand within the active site through interactions with residues like His438. acs.org
Table 2: Examples of Protein Target Interactions and Binding Affinities
| Compound/Analogue Class | Protein Target | Binding Affinity / Potency | Interacting Residues (from docking) | Source |
|---|---|---|---|---|
| 4,6-Disubstituted Pyrimidine | MARK4 | ΔG = -8.3 kcal/mol; IC50 in µM range | Tyr137, Glu142 | nih.gov |
| 2-amino-4-chloro-pyrimidine derivative | SARS CoV-2 Main Protease (3CLpro) | Binding Energy = -8.12 kcal/mol; Ki = 1.11 µM | Not specified | nih.gov |
| Diaryl Pyrimidine (AP-NP) | hACE2-S protein complex | Binding Energy = -8.95 kcal/mol | Not specified | nih.gov |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | Tubulin | Docking Score = -8.030 kcal/mol | Leu252, Ala250, Leu248, Cys241, etc. | nih.gov |
| Pyrimidine Diamine | hBChE | Lower binding affinity than to hAChE | His438, Tyr332, Pro285 | acs.org |
Pyrimidine derivatives can act as potent modulators of intracellular signaling pathways, thereby influencing complex cellular processes like cell growth and differentiation.
A notable example is the role of a specific pyrimidine derivative, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide, as a bone anabolic agent. nih.gov This compound was found to promote osteogenesis (bone formation) by directly activating the BMP2/SMAD1 signaling pathway. nih.gov Bone Morphogenetic Protein 2 (BMP2) is a critical growth factor that initiates a signaling cascade by binding to its receptor. This binding leads to the phosphorylation of SMAD1, which then translocates to the nucleus. nih.gov In the nucleus, phosphorylated SMAD1 activates key transcription factors like RUNX2, which in turn upregulates the expression of essential osteogenic genes such as collagen type I alpha 1 (Col1α1) and osteocalcin, ultimately leading to new bone formation. nih.gov Treatment with the pyrimidine derivative significantly enhanced the phosphorylation of SMAD1, demonstrating its ability to directly intervene and stimulate this specific cellular pathway. nih.gov
V. Research Applications and Strategic Utility of 4 Chloro 2 Methylpyrimidin 5 Amine
Role in Medicinal Chemistry and Drug Discovery Programs
The pyrimidine (B1678525) scaffold is a fundamental component in a multitude of biologically active compounds, including nucleic acids. This makes pyrimidine derivatives like 4-chloro-2-methylpyrimidin-5-amine particularly interesting to medicinal chemists. The compound's structure allows it to serve as a key intermediate in the creation of complex pharmaceutical agents and as a foundational scaffold for the development of new therapeutic molecules. ontosight.ai
The utility of this compound as a starting material or key intermediate is evident in the synthesis of several notable pharmaceutical drugs. Its specific chemical functionalities enable its incorporation into larger, more complex molecular architectures.
Moxonidine (B1115): This antihypertensive medication is synthesized using intermediates derived from related pyrimidine structures. google.comnih.govgoogle.com While direct synthesis from this compound is not the primary route, the synthesis of moxonidine involves a key intermediate, 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine, highlighting the importance of the substituted chloromethylpyrimidine framework. google.comgoogle.comcymitquimica.com
Dasatinib: A potent tyrosine kinase inhibitor used in cancer therapy, dasatinib's synthesis involves the coupling of a thiazole (B1198619) derivative with a chloropyrimidine intermediate. jst.go.jpnih.gov Specifically, a common synthetic route utilizes N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, which is subsequently reacted with 1-(2-hydroxyethyl)piperazine. google.com The core structure of this intermediate relies on a 2-methyl-4,6-dichloropyrimidine, a closely related precursor to this compound. jst.go.jpgoogle.com
Finerenone (B607456): This non-steroidal mineralocorticoid receptor antagonist, used in the treatment of chronic kidney disease, is synthesized through a multi-step process. d-nb.infogoogleapis.com While not a direct precursor, the synthesis of finerenone involves complex heterocyclic intermediates, and research into its synthesis pathways includes the use of various substituted pyridines and pyrimidines, demonstrating the utility of such building blocks in constructing complex drug molecules. google.comwipo.int
Vitamin B1 (Thiamine): This essential nutrient is composed of a pyrimidine and a thiazole ring linked together. nih.govresearchgate.net The pyrimidine portion, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a critical precursor. nih.govresearchgate.netnih.gov The synthesis of this HMP moiety can involve intermediates like 4-amino-5-aminomethyl-2-methylpyrimidine, which underscores the importance of the 2-methyl-4-aminopyrimidine scaffold in the production of Vitamin B1. epo.orggoogle.com
The pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This compound serves as an excellent starting point for creating libraries of novel compounds. guidechem.com The chlorine atom is a versatile handle for introducing various substituents through nucleophilic substitution reactions, while the amino group can be modified to explore different chemical spaces. This allows for the systematic development of new molecules with potential therapeutic activities, such as kinase inhibitors for cancer treatment or agents targeting other enzymes and receptors. nih.gov
Beyond its role in the synthesis of established drugs, this compound is a precursor for a wide array of other bioactive molecules. Its derivatives have been investigated for a range of pharmacological effects, including anti-inflammatory, antiviral, and antimicrobial properties. ontosight.ai The ability to readily modify the pyrimidine core allows researchers to fine-tune the molecule's properties to enhance its interaction with specific biological targets, leading to the discovery of new lead compounds in drug discovery pipelines. google.com
Contributions to Agrochemical Science and Development
The utility of pyrimidine derivatives extends beyond medicine into the realm of agriculture. The same structural features that make them effective in biological systems in humans can be harnessed to create compounds that are active against pests and weeds.
Substituted pyrimidines are a known class of agrochemicals. This compound and related compounds can serve as intermediates in the synthesis of herbicides and fungicides. The pyrimidine core can be found in several active ingredients used in crop protection. For instance, aryloxyphenoxypropionates, a class of herbicides, have been designed with pyrimidinyloxy moieties to target acetyl-CoA carboxylase in grasses. researchgate.net The synthesis of such compounds often relies on the reactivity of chloropyrimidines to create the desired ether linkage. researchgate.net Furthermore, the general class of aminopyrimidines is a structural element in some herbicides. epo.org
Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, can lead to nitrogen loss from soil and environmental pollution. Certain chemical compounds can inhibit this process, thereby improving nitrogen use efficiency in agriculture. While direct research on this compound as a nitrification inhibitor is not extensively documented, related pyrimidine and pyridine (B92270) compounds have been studied for this purpose. The structural characteristics of aminopyrimidines suggest their potential to interact with the enzymes responsible for nitrification, making this an area for further investigation.
Material Science Research and Development
In the realm of material science, the functional groups of this compound offer potential for its integration into novel materials with tailored properties. Research in this area explores its utility in the development of advanced polymers, coatings, and catalysts.
While direct studies on the incorporation of this compound into polymers are not extensively documented, the broader class of pyrimidine derivatives is recognized for its potential in creating functional polymers and coatings. The presence of the amino and chloro functionalities allows for its use as a monomer or a modifying agent in polymerization reactions. For instance, the amino group can react with acyl chlorides or epoxides to form polyamide or epoxy resins, respectively. The chlorine atom can be displaced through nucleophilic substitution, providing a route to graft the pyrimidine moiety onto existing polymer backbones.
A significant application of pyrimidine derivatives in this context is in the formulation of corrosion-inhibiting coatings for metals. researchgate.netmdpi.comresearchgate.net The nitrogen atoms in the pyrimidine ring can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. researchgate.net The efficiency of this inhibition is often enhanced by the presence of other functional groups that can chelate with the metal ions. It is hypothesized that this compound could be integrated into coating formulations to impart similar protective properties.
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Reactant for Polymerization | Resulting Polymer Linkage | Potential Application |
| Polycondensation | Diacyl Chloride | Amide | High-performance fibers, films |
| Polyaddition | Diisocyanate | Urea (B33335) | Foams, elastomers, adhesives |
| Polyaddition | Diepoxide | Amino-alcohol | Adhesives, coatings |
| Nucleophilic Substitution | Polymer with leaving groups | C-N or C-O bond | Functionalized surfaces |
The structure of this compound, containing both an amino group and a heterocyclic pyrimidine ring, suggests its potential as a ligand in transition metal catalysis. The nitrogen atoms of the amino group and the pyrimidine ring can act as donor sites, coordinating with metal centers to form stable complexes. Such complexes can exhibit catalytic activity in a variety of organic transformations.
The field of catalysis has seen the successful application of aminopyridine-based ligands in reactions such as hydroamination and cross-coupling. mdpi.comnih.gov These ligands can modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity, selectivity, and stability. It is plausible that this compound could serve a similar role. The electronic properties of the pyrimidine ring, influenced by the chloro and methyl substituents, could fine-tune the catalytic performance of the resulting metal complex.
Table 2: Potential Catalytic Applications of Metal Complexes with this compound as a Ligand
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Stabilizing the metal center, influencing reactivity and selectivity. |
| Hydrogenation/Transfer Hydrogenation | Ruthenium, Iridium, Rhodium | Modulating the electronic environment of the metal for efficient H₂ activation or transfer. |
| C-H Activation/Functionalization | Rhodium, Iridium, Palladium | Directing group for site-selective C-H bond cleavage. |
Environmental Research and Fate Studies
Understanding the environmental behavior of synthetic chemical compounds is crucial for assessing their potential ecological impact. Research in this area for this compound focuses on its degradation in various environmental matrices and the identification of its metabolites.
The environmental degradation of this compound is expected to proceed through several pathways, primarily driven by microbial activity in soil and water. General studies on the biodegradation of pyrimidines and related herbicides indicate that common degradation reactions include hydrolysis, oxidation, reduction, dealkylation, and dehalogenation. ucanr.edu
For this compound, initial degradation steps would likely involve either the microbial cleavage of the C-Cl bond (dehalogenation) or the transformation of the amino and methyl groups. The pyrimidine ring itself can also be opened through oxidative or reductive pathways, eventually leading to simpler, non-aromatic molecules. The rate of degradation would be influenced by environmental factors such as pH, temperature, oxygen availability, and the composition of the microbial community. For instance, some chlorinated aromatic compounds have been shown to be more persistent under anaerobic conditions.
Table 3: Plausible Environmental Degradation Reactions for this compound
| Reaction Type | Description | Potential Product Type |
| Dehalogenation | Removal of the chlorine atom. | Hydroxylated or hydrogenated pyrimidine derivative. |
| Deamination | Removal of the amino group. | Hydroxylated or keto-pyrimidine derivative. |
| Oxidation of Methyl Group | Conversion of the methyl group to a hydroxymethyl or carboxyl group. | Functionalized pyrimidine derivative. |
| Ring Cleavage | Opening of the pyrimidine ring. | Acyclic aliphatic compounds. |
| Hydrolysis | Reaction with water, potentially leading to cleavage of the sulfonylurea bridge in related herbicide structures. ijpsjournal.com | Pyrimidine amine and other fragments. ijpsjournal.com |
The degradation of this compound in the environment will lead to the formation of various metabolites. Based on the degradation pathways of similar compounds, the initial metabolites are likely to be hydroxylated or de-chlorinated versions of the parent molecule. For example, the cleavage of the C-Cl bond would yield 2-methyl-5-aminopyrimidin-4-ol. Further degradation of the pyrimidine ring would result in the formation of simpler, water-soluble compounds such as β-alanine, ammonia, and carbon dioxide. nih.gov
The ecological implications of these metabolites are a key area of study. While the final degradation products are generally considered non-toxic, the intermediate metabolites may have their own biological activities and toxicities. For instance, some studies on aminopyrimidine derivatives have assessed their potential for bioaccumulation and toxicity to aquatic organisms. ucanr.edu The ecotoxicity of the parent compound and its primary metabolites would need to be evaluated to fully understand the environmental risk associated with its use and potential release.
Vi. Methodological Considerations and Advanced Experimental Techniques in 4 Chloro 2 Methylpyrimidin 5 Amine Research
Optimization of Reaction Conditions for Enhanced Efficiency and Yield
The synthesis of pyrimidine (B1678525) derivatives, including 4-Chloro-2-methylpyrimidin-5-amine, is a multifaceted process where the optimization of reaction conditions is paramount to achieving high efficiency and yield. Key parameters that are frequently fine-tuned include temperature, the choice of catalyst, and the stoichiometry of the reactants.
Temperature Control: Precise temperature control is critical throughout the synthesis to minimize the formation of byproducts. For instance, in related pyrimidine syntheses, specific temperature ranges are maintained during nitrosation and chlorination steps to prevent unwanted side reactions.
Catalyst Selection: The choice of catalyst can significantly influence the reaction rate and yield. In the chlorination step of similar pyrimidine syntheses, quaternary ammonium (B1175870) salts have been shown to enhance efficiency.
Stoichiometry: The molar ratios of the starting materials and reagents must be carefully controlled to ensure the reaction proceeds to completion and to maximize the yield of the desired product. For example, a patented industrial method for a related compound highlights the importance of precise molar ratios of reactants like diethyl malonate, acetic acid, and sodium nitrite.
Solvent and Reaction Time: The selection of an appropriate solvent is also crucial. Toluene is often chosen as it can form an azeotrope with reaction byproducts like ethanol (B145695), which can then be removed by distillation to drive the reaction to completion. researchgate.net Reaction times are also optimized; for instance, some cyclization reactions may require several hours at elevated temperatures to achieve a high yield. tandfonline.com
A variety of synthetic strategies have been explored for pyrimidine derivatives, each with its own set of optimizable conditions. One-pot, three-component reactions have been developed for their efficiency, combining multiple steps without isolating intermediates. researchgate.net Another approach involves the condensation of β-chlorovinyl aldehydes with guanidines, which is noted for its operational simplicity and use of inexpensive reagents. researchgate.net The table below summarizes some of the key reaction parameters that are typically optimized.
Table 1: Key Optimization Parameters in Pyrimidine Synthesis
| Parameter | Importance | Example |
|---|---|---|
| Temperature | Minimizes side reactions and decomposition. | Maintaining 5–10 °C during nitrosation in a related synthesis. |
| Catalyst | Increases reaction rate and efficiency. | Use of quaternary ammonium salts for chlorination. |
| Reagent Stoichiometry | Drives reaction to completion and maximizes yield. | Precise molar ratios of diethyl malonate, acetic acid, and sodium nitrite. |
| Solvent | Affects reaction rate and ease of product isolation. researchgate.net | Toluene for azeotropic removal of ethanol. researchgate.net |
| Reaction Time | Ensures complete conversion of reactants. | Stirring at 110 °C for 6 hours in a related synthesis. tandfonline.com |
Advanced Purification and Isolation Methodologies for High Purity
Achieving high purity of this compound is essential for its use in further research and as a building block in the synthesis of more complex molecules. Advanced purification and isolation techniques are therefore critical.
Crystallization and Recrystallization: These are fundamental techniques for purifying solid compounds. The choice of solvent is crucial for effective crystallization. For instance, in the synthesis of a related compound, the crude product was crystallized from 50% ethanol to yield the pure substance. chemicalbook.com In some cases, a series of crystallization steps from different solvents may be necessary to remove impurities. google.com
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used method for purifying organic compounds. nih.gov This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (solvent system). It is particularly useful for separating the desired product from unreacted starting materials and byproducts. nih.gov
Extraction: Liquid-liquid extraction is often employed during the work-up of a reaction to separate the product from inorganic salts and other water-soluble impurities. The choice of organic solvent is important for efficient extraction. google.com
Distillation: For liquid products or to remove volatile solvents and impurities, distillation under reduced pressure can be an effective purification method. google.com
The table below outlines common purification techniques used for pyrimidine derivatives.
Table 2: Purification and Isolation Techniques
| Technique | Description | Application Example |
|---|---|---|
| Crystallization | Solidification of the product from a solution in a controlled manner to form a crystalline solid. | Crystallization from 50% ethanol. chemicalbook.com |
| Recrystallization | Dissolving the impure solid in a suitable solvent and then allowing it to crystallize again to improve purity. | Purification of a pyrimidine intermediate. google.com |
| Column Chromatography | Separation of a mixture by passing it through a column containing an adsorbent material. nih.gov | Purification of amination products on silica gel. nih.gov |
| Extraction | Separation of a substance from a mixture by selectively dissolving it in a suitable solvent. | Extraction with n-butanol. google.com |
Analytical Methodologies for Quantitative and Qualitative Assessment
A suite of analytical techniques is employed to confirm the identity, purity, and quantity of this compound.
Chromatographic Techniques (e.g., HPLC, TLC) for Purity and Reaction Monitoring
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the presence of starting materials, intermediates, and the final product can be visualized.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of a compound with high accuracy. It separates the components of a mixture based on their affinity for the stationary phase in the column and the mobile phase. HPLC can also be used for quantitative analysis to determine the exact concentration of the product.
Mass Spectrometry for Product Identification and Purity Confirmation
Mass Spectrometry (MS): MS is an indispensable tool for confirming the molecular weight and elemental composition of a synthesized compound. tandfonline.com High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the molecular formula of the compound. For example, in the characterization of a similar pyrimidine derivative, HRMS was used to confirm the calculated molecular formula. tandfonline.com
Safety and Environmental Impact Assessment in Research Scale-Up
As research on this compound moves from the laboratory to a larger scale, a thorough assessment of safety and environmental impact becomes crucial.
Hazard Identification: The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides information on the potential hazards of a substance. For 4-Chloro-5-methylpyrimidin-2-amine, the GHS identifies it as harmful if swallowed or in contact with skin, and as a skin irritant. nih.gov
Process Safety: The scale-up of chemical syntheses can introduce new hazards. For instance, some reactions may be exothermic and require careful temperature control to prevent a runaway reaction. google.com The use of hazardous reagents, such as phosphorus oxychloride for chlorination, requires stringent safety protocols. chemicalbook.com
Environmental Considerations: The environmental impact of a synthetic process is a significant concern. Efforts are being made to develop more environmentally friendly or "green" synthetic methods. This includes the use of less hazardous solvents, reducing the number of synthetic steps, and minimizing waste generation. google.com For example, switching from organic solvents to water as the reaction medium can improve safety and lower production costs. nih.gov The use of o-chloroaniline in one synthesis was noted as a concern due to its suspected carcinogenicity, highlighting the importance of choosing safer starting materials. google.com
Patent Literature Analysis and Industrial Implications of this compound Research
The patent literature provides valuable insights into the industrial applications and commercial potential of this compound and related compounds.
Key Intermediate in Synthesis: 4-aminopyrimidine (B60600) derivatives are important structural elements in various biologically active compounds, including antibiotics and herbicides. google.com For example, 4-amino-5-aminomethyl-2-methylpyrimidine is a key intermediate in the synthesis of Vitamin B1 (thiamine). google.com
Industrial Synthesis Methods: Patents often describe scalable and cost-effective synthetic routes. For instance, a patented industrial method for a related compound starts from readily available materials and proceeds through a multi-step synthesis to achieve high yield and purity. Another patent describes a process for producing an intermediate for the drug finerenone (B607456), emphasizing the need for an industrially viable and environmentally friendly process. google.com
Applications in Medicinal Chemistry: The pyrimidine scaffold is a common feature in many pharmaceutical drugs. The ability to functionalize the pyrimidine ring, for example through substitution of the chlorine atom, makes compounds like this compound valuable building blocks for the synthesis of new drug candidates. thieme.de
The analysis of patent literature reveals the ongoing efforts to develop efficient and sustainable manufacturing processes for pyrimidine derivatives, driven by their importance in the pharmaceutical and agrochemical industries.
Q & A
Basic: What are the established synthetic routes for 4-Chloro-2-methylpyrimidin-5-amine, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer:
The synthesis typically involves cyclization of guanidine derivatives with substituted malonaldehydes under acidic conditions. For example, reacting 2-chloromalonaldehyde with guanidine in concentrated H2SO4 at controlled temperatures (0–25°C) yields pyrimidine cores, followed by selective methylation . Optimization strategies include:
- Catalyst screening : Test Brønsted/Lewis acids (e.g., H2SO4, AlCl3) to improve cyclization efficiency.
- Temperature gradients : Monitor reaction progress at 25°C vs. reflux conditions to balance yield and purity.
- Purification protocols : Use recrystallization (methanol/water mixtures) or sublimation for high-purity academic-scale batches .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals using deuterated DMSO to confirm substitution patterns (e.g., chloro and methyl groups at C4 and C2, respectively) .
- Single-crystal X-ray diffraction (SC-XRD) : Resolve molecular geometry and hydrogen-bonding networks using SHELXL for refinement. For example, anisotropic displacement parameters can clarify steric effects from the methyl group .
- Mass spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) to distinguish isomers or byproducts .
Basic: What safety protocols should be implemented when handling this compound?
Methodological Answer:
Adhere to UN GHS Revision 8 guidelines (Section 1–4):
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure (Section 4.1) .
- Waste management : Segregate halogenated waste and collaborate with certified disposal agencies for incineration (Section 14.7) .
Advanced: How can researchers resolve contradictions in structural data between spectroscopic and crystallographic analyses?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Mitigation strategies include:
- Multi-temperature XRD : Collect data at 100 K and 293 K to assess thermal motion impacts on bond lengths .
- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-311++G**) with experimental XRD geometries to identify electronic vs. crystal-field effects .
- Solid-state NMR : Use <sup>15</sup>N CP-MAS to validate hydrogen-bonding networks observed in XRD .
Advanced: What strategies are effective for modifying this compound to enhance its bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
- Substitution at C5 : Replace chlorine with fluorinated groups (e.g., CF3) to improve lipophilicity and target binding, as seen in antitumor derivatives .
- Anilino-methyl extensions : Introduce 3,5-dichlorophenyl or 4-trifluoromethylphenyl groups via reductive amination to enhance enzyme inhibition (e.g., β-glucuronidase) .
- Docking simulations : Use AutoDock Vina to prioritize substituents with favorable interactions in catalytic pockets (e.g., π-π stacking with Tyr residues) .
Advanced: How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
Contradictions may stem from assay conditions or impurity profiles. Systematic approaches include:
- Dose-response standardization : Re-evaluate IC50 values under uniform conditions (e.g., pH 7.4, 37°C, 5% CO2) .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amines) that may interfere with activity .
- Orthogonal assays : Validate antiglycation or antioxidant claims via multiple methods (e.g., DPPH radical scavenging vs. FRAP assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
